4-(叔丁基)-N-((5-((4-(三氟甲基)苄基)硫代)-1,3,4-恶二唑-2-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

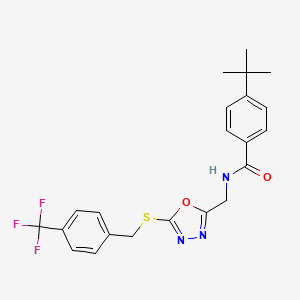

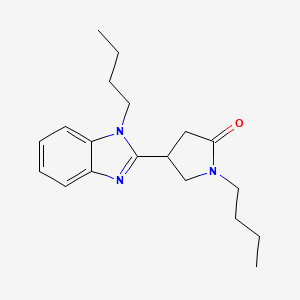

The compound 4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic molecule that likely contains a tert-butyl group, a trifluoromethylbenzyl moiety, and an oxadiazole ring. While the specific papers provided do not discuss this compound directly, they do provide insight into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions and condensation reactions. For instance, the synthesis of polyamides with a tert-butyl group involved the reaction of 4-tert-butylcatechol with halogenated compounds in the presence of potassium carbonate in N,N-dimethylformamide . Another related compound was synthesized through the reduction of a benzylidene-thiazol-2-amine derivative . These methods suggest that the synthesis of the compound may also involve similar strategies, such as nucleophilic substitution and reduction reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques like single-crystal X-ray diffraction. For example, a thiazol-2-amine derivative with a tert-butyl group was found to crystallize in the monoclinic system and displayed intermolecular hydrogen bonds and (\pi)-(\pi) contacts that stabilize the three-dimensional network structure . This implies that the compound may also exhibit a complex three-dimensional structure with potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions that lead to the formation of hydrogen bonds and (\pi)-(\pi) stacking, which are crucial for the stability of the molecular structure . These interactions are significant as they can influence the biological activity and solubility of the compound.

Physical and Chemical Properties Analysis

Compounds with tert-butyl groups and aromatic rings, such as those discussed in the papers, generally show good solubility in polar solvents and form transparent, flexible films . They also exhibit high thermal stability, which is evidenced by high glass transition temperatures and significant weight loss temperatures . The antitumor and antibacterial activities of these compounds are determined through biological testing, which in one case showed good antitumor activity against the Hela cell line , while another compound displayed moderate anthelmintic activity .

科学研究应用

合成和化学性质

由于其结构成分(如叔丁基、三氟甲基和 1,3,4-恶二唑环),该化合物参与了多种杂环化合物的合成。例如,使用叔丁基亚硝酸酯将伯硫酰胺二聚化成 1,2,4-噻二唑的方法突出了叔丁基在促进室温反应中发挥的作用,可在短时间内产率极高地得到产物 (Chauhan 等人,2018)。此外,相关化合物的合成和结构测定展示了它们形成具有独特性质的晶体的潜力,这在药物设计和开发中很有用 (叶姣等人,2015)。

抗癌活性

一些与指定化合物密切相关的衍生物已被合成并评估其抗癌活性。例如,含有 1,3,4-恶二唑部分的衍生物对各种癌细胞系表现出中等至优异的抗癌活性,表明该部分在抗癌剂的开发中具有重要意义 (Ravinaik 等人,2021)。

药理学潜力

合成并评估了硫脲衍生物(包括与指定化合物结构密切相关的衍生物)的抗菌和杀幼虫活性,证明了这些化合物的广泛药理学潜力。它们抑制各种细菌和真菌病原体生长的能力以及蚊子幼虫杀灭活性表明它们在药物研究和开发中的重要性 (Kumara 等人,2015)。

材料科学应用

该化合物的结构元素在材料科学中也很重要,特别是在聚合物和催化配体的合成中。例如,叔丁基及其相关部分的衍生物已用于聚酰胺和聚酰肼的合成,从而产生了在各种溶剂中具有高热稳定性和溶解性的材料,表明它们在高性能材料中的潜在应用 (Hsiao 等人,1999;Hsiao 等人,2000)。

未来方向

作用机制

Target of Action

The compound contains a trifluoromethyl group , which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The tert-butyl group is also highlighted for its unique reactivity pattern .

Mode of Action

The trifluoromethylation of carbon-centered radical intermediates is a known process . This suggests that the compound might interact with its targets through a radical mechanism involving the trifluoromethyl group .

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The presence of the trifluoromethyl group might influence these properties, as it is known to play an important role in pharmaceuticals .

Result of Action

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, suggesting that the compound might have significant effects at the molecular and cellular level .

Action Environment

The stability and reactivity of the tert-butyl group might be influenced by environmental conditions .

属性

IUPAC Name |

4-tert-butyl-N-[[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O2S/c1-21(2,3)16-10-6-15(7-11-16)19(29)26-12-18-27-28-20(30-18)31-13-14-4-8-17(9-5-14)22(23,24)25/h4-11H,12-13H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGXFKUDSMXNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)

![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)

![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)

![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)

![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

![2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione](/img/structure/B3004019.png)

![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3004020.png)